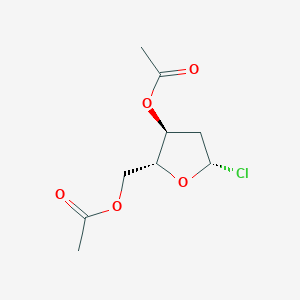
2,4-Difluorophenylmethylsulfoxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Difluorophenylmethylsulfoxide is an organic compound characterized by the presence of two fluorine atoms attached to a phenyl ring and a sulfoxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Difluorophenylmethylsulfoxide typically involves the oxidation of 2,4-difluorophenylmethyl sulfide. One common method is the use of hydrogen peroxide (H₂O₂) in the presence of a catalyst such as sodium tungstate (Na₂WO₄) under mild conditions. The reaction is carried out in an aqueous medium, and the product is isolated through standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods
For industrial-scale production, continuous-flow processes may be employed to ensure consistent quality and yield. These methods often involve the use of automated systems to control reaction parameters precisely, thereby optimizing the efficiency and scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Difluorophenylmethylsulfoxide undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert the sulfoxide to a sulfone.
Reduction: Reduction of the sulfoxide can revert it to the corresponding sulfide.
Substitution: The fluorine atoms on the phenyl ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atoms.
Major Products
Oxidation: 2,4-Difluorophenylmethyl sulfone.
Reduction: 2,4-Difluorophenylmethyl sulfide.
Substitution: Various substituted phenylmethylsulfoxides depending on the nucleophile used.
Applications De Recherche Scientifique
2,4-Difluorophenylmethylsulfoxide has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving sulfoxides.
Medicine: It is investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorophenylmethyl sulfide: The reduced form of the sulfoxide.
2,4-Difluorophenylmethyl sulfone: The oxidized form of the sulfoxide.
2,4-Difluorobenzylamine: A related compound with an amine group instead of a sulfoxide.
Uniqueness
2,4-Difluorophenylmethylsulfoxide is unique due to the presence of both fluorine atoms and a sulfoxide group, which confer distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the sulfoxide group provides a versatile functional site for further chemical modifications .
Propriétés
Formule moléculaire |
C7H6F2OS |
|---|---|
Poids moléculaire |
176.19 g/mol |
Nom IUPAC |
2,4-difluoro-1-methylsulfinylbenzene |
InChI |
InChI=1S/C7H6F2OS/c1-11(10)7-3-2-5(8)4-6(7)9/h2-4H,1H3 |
Clé InChI |
XYVKTLXWPAWOKZ-UHFFFAOYSA-N |
SMILES canonique |
CS(=O)C1=C(C=C(C=C1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(7-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/no-structure.png)
![tert-Butyl 5-fluoro-1-oxo-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B12848961.png)
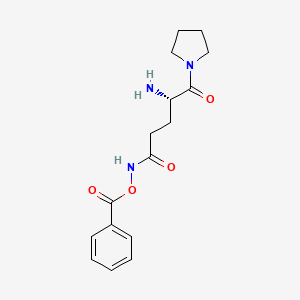

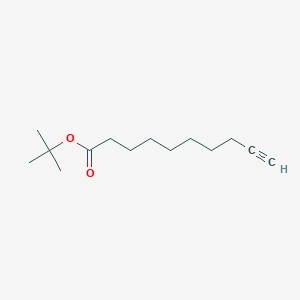
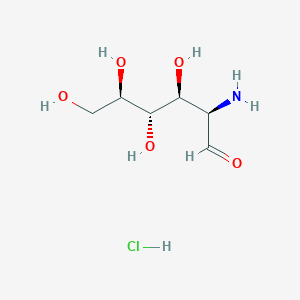
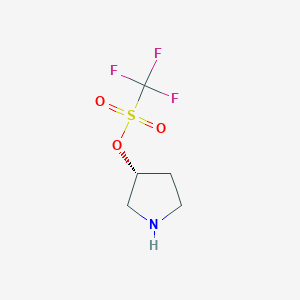
![Ethyl 8-methylimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B12849003.png)
![(1R,4R)-2-Thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide dihydrochloride](/img/structure/B12849006.png)
![(6aS)-Allyl 2-methoxy-3-(4-methoxy-4-oxobutoxy)-12-oxo-6-((tetrahydro-2H-pyran-2-yl)oxy)-6,6a,7,8,9,10-hexahydrobenzo[e]pyrido[1,2-a][1,4]diazepine-5(12H)-carboxylate](/img/structure/B12849008.png)
